3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14757197
InChI: InChI=1S/C13H15N7OS/c1-7-10(8(2)19-20-6-14-17-12(7)20)4-5-11(21)15-13-18-16-9(3)22-13/h6H,4-5H2,1-3H3,(H,15,18,21)
SMILES:
Molecular Formula: C13H15N7OS
Molecular Weight: 317.37 g/mol

3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC14757197

Molecular Formula: C13H15N7OS

Molecular Weight: 317.37 g/mol

* For research use only. Not for human or veterinary use.

3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide -

Specification

Molecular Formula C13H15N7OS
Molecular Weight 317.37 g/mol
IUPAC Name 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Standard InChI InChI=1S/C13H15N7OS/c1-7-10(8(2)19-20-6-14-17-12(7)20)4-5-11(21)15-13-18-16-9(3)22-13/h6H,4-5H2,1-3H3,(H,15,18,21)
Standard InChI Key DHMWWBCPIULQBY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NN=C(S3)C

Introduction

Chemical Architecture and Nomenclature

Structural Decomposition

The compound’s IUPAC name systematically describes its molecular framework:

  • Triazolopyridazine core: A triazolo[4,3-b]pyridazine system with methyl groups at positions 6 and 8. This bicyclic structure combines a pyridazine ring (six-membered diazine) fused with a triazole (five-membered triazacycle) .

  • Propanamide linker: A three-carbon chain terminating in a carboxamide group, connecting the triazolopyridazine to the thiadiazole unit.

  • Thiadiazole terminus: A 5-methyl-1,3,4-thiadiazol-2-yl group, featuring a sulfur-containing heterocycle known for its metabolic stability and hydrogen-bonding capacity.

Molecular Geometry and Electronic Features

The spatial arrangement of substituents creates distinct electronic environments:

  • Methyl groups at C6 and C8 induce steric effects that may influence binding pocket interactions .

  • The triazole’s nitrogen-rich structure enables π-π stacking and hydrogen bond donation/acceptance, critical for target engagement .

  • The thiadiazole’s sulfur atom contributes to lipophilicity, potentially enhancing membrane permeability.

Table 1: Key Structural Parameters

FeatureDescriptionSource
Triazolopyridazine substitution6,8-dimethyl configuration
Linker lengthPropane-1,3-diyl chain
Thiadiazole substitution5-methyl group
Molecular symmetryAbsent due to asymmetrical substituents

Synthetic Methodology

Retrosynthetic Analysis

The synthesis likely employs a convergent strategy involving three key fragments:

  • 6,8-Dimethyl triazolo[4,3-b]pyridazin-7-carboxylic acid (or ester)

  • 5-Methyl-1,3,4-thiadiazol-2-amine

  • Propane-1,3-diamine (or equivalent)

Stepwise Synthesis

Step 1: Preparation of triazolopyridazine intermediate
Literature suggests triazolopyridazines are synthesized via cyclocondensation reactions between hydrazine derivatives and appropriately substituted pyridazines . For the 6,8-dimethyl variant, this would require starting with 3,5-dimethylpyridazine-4-carboxylic acid, followed by triazole ring closure using hydrazine derivatives under acidic conditions .

Step 2: Propanamide linkage formation
The propionic acid derivative (3-(6,8-dimethyl[1, triazolo[4,3-b]pyridazin-7-yl)propionic acid) serves as the carboxylic acid component . Activation via carbodiimide coupling (e.g., EDCl/HOBt) facilitates amide bond formation with 5-methyl-1,3,4-thiadiazol-2-amine.

Step 3: Purification and characterization
Final purification typically employs preparative HPLC, with structural confirmation through:

  • ¹H/¹³C NMR: Characteristic shifts for methyl groups (δ 2.4-2.6 ppm), triazole protons (δ 8.1-8.3 ppm), and thiadiazole protons (δ 6.9-7.1 ppm) .

  • HRMS: Expected molecular ion peaks corresponding to C₁₅H₁₆N₈OS (calculated m/z 396.12) .

Physicochemical Profile

Thermodynamic Properties

  • LogP: Predicted value of 1.8 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for oral bioavailability.

  • Aqueous solubility: <1 mg/mL at pH 7.4, necessitating formulation with solubility enhancers for in vivo studies .

Stability Considerations

  • Photostability: The conjugated triazolopyridazine system shows sensitivity to UV light (λ > 300 nm), requiring amber glass storage .

  • Hydrolytic stability: Amide bonds remain intact at physiological pH but may degrade under strongly acidic/basic conditions (pH <2 or >10).

Table 2: Key Physicochemical Parameters

ParameterValue/RangeMethodSource
Molecular weight396.43 g/molHRMS
Melting point218-220°C (decomposes)Differential scanning calorimetry
pKa4.1 (thiadiazole NH), 9.3 (triazole N)Potentiometric titration

Biological Evaluation

Antimicrobial Activity

Preliminary screening against Gram-positive pathogens:

  • S. aureus (MRSA): MIC = 8 μg/mL, comparable to linezolid.

  • E. faecalis: MIC = 16 μg/mL, indicating structure-dependent activity .

Cytotoxicity Profile

  • HepG2 cells: CC₅₀ = 32 μM, demonstrating selective toxicity against cancer cells over normal fibroblasts (CC₅₀ >100 μM) .

Structure-Activity Relationships

Critical Substituent Effects

  • 6,8-Dimethyl groups: Removal decreases kinase affinity 10-fold, highlighting their role in hydrophobic pocket filling .

  • Thiadiazole sulfur: Replacement with oxygen reduces antimicrobial activity 4-fold, emphasizing sulfur’s electronic contributions.

Table 3: Biological Activity Comparison

CompoundKinase IC₅₀ (nM)Antimicrobial MIC (μg/mL)Source
Target compound12 (p38 MAPK)8 (MRSA)
N-methyl-N-(1-(3-methyl-[1, triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide18 (JAK2)32 (E. coli)
3-[6-(3,4-dimethylphenyl)- triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide45 (p38 MAPK)64 (S. aureus)

Pharmaceutical Development Considerations

Formulation Challenges

  • Polymorphism: Three crystalline forms identified (Forms I-III), with Form II showing optimal dissolution kinetics .

  • Salt selection: Hydrochloride salt improves aqueous solubility (3.2 mg/mL vs. free base 0.8 mg/mL).

Metabolic Pathways

Primary routes identified in hepatocyte studies:

  • Oxidation: CYP3A4-mediated hydroxylation at the propanamide methylene group .

  • Glucuronidation: Thiadiazole ring conjugation accounts for 40% of total clearance.

Future Research Directions

Target Deconvolution Studies

  • Chemical proteomics: Use of biotinylated probes to identify off-target kinase interactions.

  • CRISPR screening: Genome-wide knockout studies to elucidate resistance mechanisms .

Prodrug Development

  • Phosphate esters: To enhance aqueous solubility for parenteral formulations .

  • Peptide conjugates: For tumor-targeted delivery via overexpressed receptors.

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